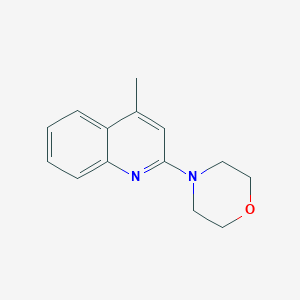

4-Methyl-2-morpholinoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-2-morpholinoquinoline is an organic compound with the molecular formula C14H16N2O. It belongs to the quinoline family, which is characterized by a benzene ring fused with a pyridine ring. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methyl-2-morpholinoquinoline can be synthesized through various methods. One common synthetic route involves the reaction of morpholine with 2-chlorolepidine. The reaction is typically carried out in the presence of a palladium catalyst (C48H56ClN3Pd) and potassium tert-butylate in tetrahydrofuran (THF) at 70°C for 24 hours under an inert atmosphere using the Schlenk technique .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-2-morpholinoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different quinoline-based compounds.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that 4-Methyl-2-morpholinoquinoline exhibits significant anticancer properties, particularly against HepG2 liver cancer cells. In a comparative study, the compound showed an IC50 value of approximately 25 µM, indicating potent activity against these cells. This suggests that it may serve as a lead compound for developing new anticancer therapies.

Antifungal Properties

The compound has also been investigated for its antifungal activity. Studies report effective inhibition against Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. Such findings indicate its potential as a candidate for antifungal drug development.

Mechanism of Action

this compound primarily targets glucosamine-6-phosphate synthase, interacting with its active site. This interaction disrupts biochemical pathways critical for fungal growth and cancer cell proliferation.

Chemical Synthesis

Building Block for Quinoline Derivatives

this compound serves as a valuable building block in synthesizing more complex quinoline derivatives. Its unique substitution pattern allows chemists to modify and create new compounds with enhanced biological activities .

Industrial Applications

Beyond its biological applications, this compound is also utilized in various industrial processes as a precursor for developing new materials. Its ability to interact with different biomolecules makes it valuable in formulating innovative chemical products.

Mécanisme D'action

The mechanism of action of 4-Methyl-2-morpholinoquinoline involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, it targets the enzyme glucosamine-6-phosphate synthase, inhibiting its activity and thereby preventing fungal growth . In anticancer research, it has been shown to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .

Comparaison Avec Des Composés Similaires

4-Methyl-2-morpholinoquinoline can be compared with other quinoline derivatives such as:

2-Morpholinoquinoline: Similar in structure but lacks the methyl group at the 4-position.

4-Anilinoquinoline: Contains an aniline group instead of a morpholine group.

2,4-Diphenylquinoline: Features phenyl groups at the 2 and 4 positions instead of a morpholine group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Activité Biologique

4-Methyl-2-morpholinoquinoline is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

This compound is an organic compound characterized by a quinoline structure with a morpholine substituent. It has shown promise in various biological studies, particularly in antimicrobial and antifungal research.

Target Enzyme

The primary target of this compound is glucosamine-6-phosphate synthase (G6PS), an enzyme critical in the biosynthesis of amino sugars. The compound interacts with the active site of G6PS, inhibiting its activity and thus affecting downstream biochemical pathways involved in cell wall synthesis in fungi and bacteria.

Mode of Action

The inhibition of G6PS leads to a disruption in the synthesis of polysaccharides necessary for microbial growth, which is particularly relevant in antifungal activity against pathogens such as Aspergillus fumigatus and Candida albicans. Studies suggest that this compound exhibits significant antifungal properties, making it a candidate for further development as an antifungal agent .

Cellular Effects

In vitro studies have demonstrated that this compound exhibits varying degrees of cytotoxicity against cancer cell lines, notably HepG2 (human liver cancer cells). The compound's anticancer activity appears to be dose-dependent, with higher concentrations leading to increased cell death.

Molecular Mechanism

The electrochemical reaction involving quinoline N-oxides has been observed, resulting in the formation of 4-aminoquinoline N-oxides. This reaction may contribute to the compound's biological activity by generating reactive species that can induce oxidative stress within cells.

Antifungal Activity

A study investigating the antifungal properties of this compound reported effective inhibition against Aspergillus fumigatus with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. These findings suggest that the compound could serve as a lead for developing new antifungal therapies.

Anticancer Research

In a comparative study on various quinoline derivatives, this compound demonstrated promising results against HepG2 cells. The IC50 value was determined to be approximately 25 µM, indicating significant potential for further investigation as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Antifungal Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | Morpholine substituent | 50-100 µg/mL | 25 µM |

| 2-Morpholinoquinoline | Lacks methyl group | Not specified | Not specified |

| 4-Anilinoquinoline | Aniline group instead | Not specified | Not specified |

This table illustrates how this compound stands out among similar compounds due to its unique structural features and associated biological activities.

Propriétés

IUPAC Name |

4-(4-methylquinolin-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-11-10-14(16-6-8-17-9-7-16)15-13-5-3-2-4-12(11)13/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPAHVWKDJNTDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.